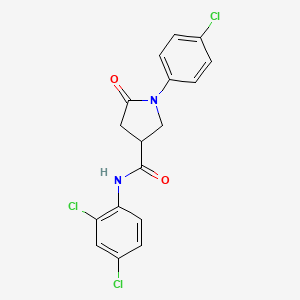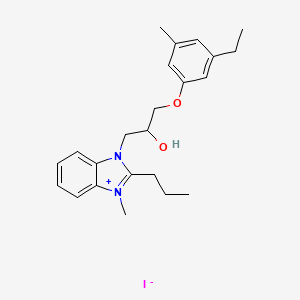![molecular formula C17H16F2N2O2 B5177832 3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B5177832.png)
3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of 3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves the reaction of 3-fluorobenzoyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are typically amines or alcohols.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE can be compared with other similar compounds, such as:
3-FLUORO-N-(2-PROPYNYL)BENZAMIDE: This compound has a similar structure but with a propynyl group instead of a formamido group.
3-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: This compound has a similar structure but with a methyl group instead of a formamido group.
3-FLUORO-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE: This compound has a similar structure but with a trifluoromethyl group instead of a formamido group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-6-1-4-12(10-14)16(22)20-8-3-9-21-17(23)13-5-2-7-15(19)11-13/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZIQOOIXFJFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)

![4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5177774.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5177781.png)
![N-(2,5-dimethylphenyl)-2-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5177789.png)

![1-Methoxy-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5177795.png)
![1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone](/img/structure/B5177809.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5177816.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)
